molecular formula C9H13NO3 B13714884 3-(2-Aminoethoxy)-4-methoxyphenol

3-(2-Aminoethoxy)-4-methoxyphenol

Cat. No.: B13714884
M. Wt: 183.20 g/mol
InChI Key: QURYLTZUNQNPNY-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-4-methoxyphenol is an organic compound that features a phenol group substituted with an aminoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the use of triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride to generate an intermediate, which is then reacted with sodium azide and subsequently reduced to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethoxy)-4-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)-4-methoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethoxy)-4-methoxyphenol is unique due to the presence of both the aminoethoxy and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-aminoethoxy)-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-3-2-7(11)6-9(8)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURYLTZUNQNPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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